N-(3-ethoxypropyl)-2-nitroaniline N-(3-ethoxypropyl)-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 1040329-50-7
VCID: VC6086964
InChI: InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3
SMILES: CCOCCCNC1=CC=CC=C1[N+](=O)[O-]
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26

N-(3-ethoxypropyl)-2-nitroaniline

CAS No.: 1040329-50-7

Cat. No.: VC6086964

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26

* For research use only. Not for human or veterinary use.

N-(3-ethoxypropyl)-2-nitroaniline - 1040329-50-7

Specification

CAS No. 1040329-50-7
Molecular Formula C11H16N2O3
Molecular Weight 224.26
IUPAC Name N-(3-ethoxypropyl)-2-nitroaniline
Standard InChI InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3
Standard InChI Key XZYGYBQREWZCEB-UHFFFAOYSA-N
SMILES CCOCCCNC1=CC=CC=C1[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is N-(3-ethoxypropyl)-2-nitroaniline, reflecting its substitution pattern: an aniline derivative with a nitro group at position 2 and a 3-ethoxypropyl group attached to the nitrogen . Alternative designations include:

  • 1040329-50-7 (CAS Registry Number)

  • MFCD11123708 (MDL Number)

  • AKOS005209217

  • AS-61519

These identifiers facilitate precise referencing in chemical databases and procurement systems.

Molecular Formula and Structural Representation

The compound’s molecular formula, C₁₁H₁₆N₂O₃, corresponds to the following structural features:

  • Aromatic core: Benzene ring with -NO₂ at C2

  • Aliphatic chain: Propyl group (C3) with an ethoxy (-OCH₂CH₃) substituent at C3’

  • Amine linkage: -NH- connecting the aromatic and aliphatic moieties

Table 1: Molecular Formula Breakdown

ComponentCount
Carbon11
Hydrogen16
Nitrogen2
Oxygen3

Physicochemical Properties

Molecular Weight and Composition

The molecular weight of 224.26 g/mol was calculated using PubChem’s standardized algorithms, which consider isotopic abundance and elemental atomic weights . This parameter influences solubility, volatility, and chromatographic behavior.

Spectroscopic Identifiers

Key spectroscopic descriptors include:

  • InChI: InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3

  • InChIKey: XZYGYBQREWZCEB-UHFFFAOYSA-N

  • SMILES: CCOCCCNC1=CC=CC=C1N+[O-]

These identifiers enable precise structural searches in chemical databases and simulations.

Physical State and Stability

While experimental data on melting/boiling points remain unreported, analogies to structurally similar nitroanilines suggest:

  • Physical state: Likely liquid or low-melting solid at room temperature

  • Stability: Expected sensitivity to strong oxidizers and UV radiation due to the nitro group

  • Storage: Recommended in inert atmospheres at low temperatures to prevent decomposition

Synthetic and Reactivity Considerations

Synthesis Pathways

Though no direct synthesis reports exist for N-(3-ethoxypropyl)-2-nitroaniline, analogous nitroaniline derivatives are typically prepared through:

  • Nitration: Electrophilic substitution on pre-functionalized anilines

  • Alkylation: Introduction of the 3-ethoxypropyl group via nucleophilic substitution or reductive amination

  • Protection/Deprotection: Use of temporary protecting groups to direct regioselectivity

A plausible route could involve:

  • Step 1: Nitration of N-(3-ethoxypropyl)aniline using HNO₃/H₂SO₄

  • Step 2: Purification via column chromatography to isolate the ortho isomer

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Nitro Group:

    • Electrophilic aromatic substitution deactivation

    • Reduction to amine (-NH₂) under catalytic hydrogenation

  • Ethoxypropyl Chain:

    • Ether cleavage via HI or BBr₃

    • Oxidative degradation of the propyl spacer

Table 2: Predicted Reactivity under Standard Conditions

Reaction TypeReagentsExpected Product
ReductionH₂/Pd-CN-(3-ethoxypropyl)-1,2-diaminobenzene
Acidic HydrolysisHBr (48%)3-bromopropyl derivative
Nucleophilic Aromatic SubstitutionNaN₃, Cu(I)Azide-functionalized analogue

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